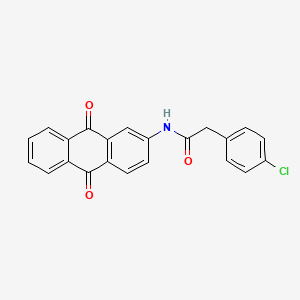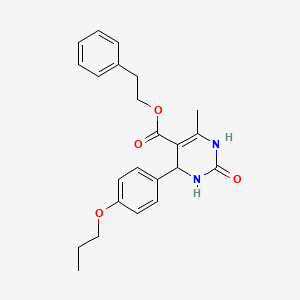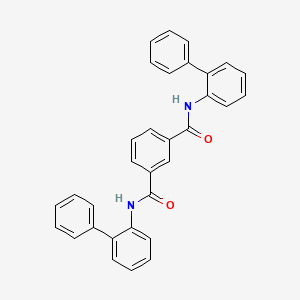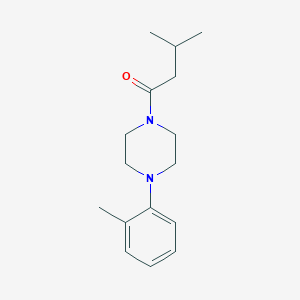![molecular formula C19H27NO2 B4982678 methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate, also known as methylphenidate, is a commonly used central nervous system stimulant. It is primarily used to treat attention deficit hyperactivity disorder (ADHD) in children and adults. Methylphenidate is also used to treat narcolepsy, a sleep disorder that causes excessive daytime sleepiness and sudden attacks of sleep.
作用機序
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, focus, and mood. Methylphenidate blocks the reuptake of dopamine and norepinephrine, allowing these neurotransmitters to remain in the synapse for a longer period of time. This leads to an increased activation of the dopamine and norepinephrine receptors, resulting in improved cognitive function and mood.
Biochemical and Physiological Effects
Methylphenidate has been shown to have a number of biochemical and physiological effects on the brain and body. It increases the release of dopamine and norepinephrine in the prefrontal cortex, which is responsible for attention and executive function. Methylphenidate also increases blood flow to the brain, which may improve cognitive function. However, long-term use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate has been associated with changes in brain structure and function, particularly in the prefrontal cortex.
実験室実験の利点と制限
Methylphenidate has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action and established therapeutic effects. Methylphenidate is also relatively easy to administer and can be given orally or intravenously. However, there are also limitations to the use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate in lab experiments. It can be difficult to control for individual differences in response to the drug, and long-term use can lead to changes in brain structure and function.
将来の方向性
There are a number of future directions for research on methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate. One area of interest is the potential use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate in the treatment of other neurological disorders, such as depression and anxiety. There is also interest in developing new formulations of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate that have longer-lasting effects and fewer side effects. Additionally, there is a need for further research on the long-term effects of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate on brain structure and function, particularly in children and adolescents.
合成法
Methylphenidate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of piperidine and ethyl acetoacetate to form ethyl 2-piperidinylidene-acetate. The ethyl 2-piperidinylidene-acetate is then reacted with 4-chlorobenzyl chloride to form methyl 4-chlorobenzylidene-acetate. The final step involves the reaction of methyl 4-chlorobenzylidene-acetate with 1,3,3-trimethyl-2-azabicyclo[2.2.1]heptan-2-ol to form methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate.
科学的研究の応用
Methylphenidate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, focus, and cognitive function in individuals with ADHD. Methylphenidate has also been studied for its potential use in the treatment of other neurological disorders, such as depression, anxiety, and Parkinson's disease.
特性
IUPAC Name |
methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-18(2)9-16-10-19(3,12-18)13-20(16)11-14-5-7-15(8-6-14)17(21)22-4/h5-8,16H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBRWBPNWHHECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=CC=C(C=C3)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B4982622.png)

![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982636.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)



![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4982684.png)
![methyl 4-oxo-4-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]butanoate](/img/structure/B4982688.png)
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)

